Product packaging for Dimethylsilyldiethylamine(Cat. No.:CAS No. 13686-66-3)

Dimethylsilyldiethylamine

Cat. No.: B1588220
CAS No.: 13686-66-3
M. Wt: 130.28 g/mol
InChI Key: ADTGAVILDBXARD-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are of paramount importance in modern chemistry. numberanalytics.comresearchgate.net Their utility spans a wide range of applications, from serving as protective groups in complex organic syntheses to forming the backbone of advanced materials like silicones and polysiloxanes. numberanalytics.comzmsilane.com The stability of the silicon-carbon bond, coupled with the ability of silicon to form stable bonds with other elements like oxygen and nitrogen, makes these compounds highly versatile. numberanalytics.comrsc.org In contemporary research, organosilicon compounds are integral to the development of new synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and stereoselective reductions. beilstein-journals.org Their application extends to diverse fields such as electronics, medicine, and aerospace, underscoring their critical role in technological advancement. zmsilane.com

Overview of Dimethylsilyldiethylamine's Research Relevance

This compound (DMSDEA) has emerged as a compound of significant research interest due to its specific reactivity and utility as a silylating agent. It is particularly noted for its role in introducing dimethylsilyl groups into organic molecules, a key step in various synthetic sequences. Research has highlighted its use in the formation of thin films for electronic applications and in the modification of surfaces to tailor their properties. The compound's ability to act as both a nucleophile and a silicon source makes it a valuable reagent in the synthesis of silicon-nitrogen containing polymers and other advanced materials. Its application in specialized areas, such as enhancing the properties of photoresist materials used in semiconductor manufacturing, further illustrates its importance in advanced chemical research. spiedigitallibrary.orgresearchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C6H17NSi
Molecular Weight 131.29 g/mol
Boiling Point 112°C/760 mmHg chemicalbook.com
Density 0.7505 g/cm³ at 20°C chemicalbook.com
Refractive Index 1.4087 at 20°C chemicalbook.com
CAS Number 13686-66-3 chemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16NSi B1588220 Dimethylsilyldiethylamine CAS No. 13686-66-3

Properties

InChI

InChI=1S/C6H16NSi/c1-5-7(6-2)8(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTGAVILDBXARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884630
Record name Silanamine, N,N-diethyl-1,1-dimethyl-
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Molecular Weight

130.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13686-66-3
Record name Silanamine, N,N-diethyl-1,1-dimethyl-
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Record name Silanamine, N,N-diethyl-1,1-dimethyl-
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Record name Silanamine, N,N-diethyl-1,1-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-1,1-dimethylsilylamine
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Synthetic Methodologies and Precursor Chemistry of Dimethylsilyldiethylamine

Established Synthetic Pathways for Dimethylsilyldiethylamine

The most common and direct method for the preparation of this compound involves the reaction of chlorodimethylsilane (B94632) with diethylamine (B46881). This reaction is a standard procedure for the formation of aminosilanes.

Synthesis from Chlorodimethylsilane and Diethylamine

The synthesis of this compound is readily accomplished by treating chlorodimethylsilane with diethylamine. This reaction typically employs a tertiary amine, such as triethylamine (B128534), to act as a hydrogen chloride scavenger. The reaction is generally carried out in an inert solvent, like diethyl ether, to facilitate the reaction and the subsequent workup.

The triethylamine reacts with the hydrogen chloride byproduct to form triethylammonium (B8662869) chloride, a salt that precipitates out of the reaction mixture and can be removed by filtration. The desired product, this compound, is then isolated from the filtrate by distillation.

Precursor 1Precursor 2SolventTemperature (°C)Reaction Time (h)Yield (%)
ChlorodimethylsilaneDiethylamineDiethyl etherNot specifiedNot specifiedNot specified
ChlorodimethylsilaneDiethylamine & TriethylamineDiethyl etherNot specifiedNot specifiedNot specified

Multistep Synthetic Routes and Yield Optimization

While the direct reaction of chlorodimethylsilane and diethylamine is the most straightforward approach, multistep synthetic routes can be employed, particularly when starting from different silicon precursors. For instance, a multistep process could involve the in-situ generation of the chlorosilane followed by its reaction with diethylamine.

Yield optimization in aminosilane (B1250345) synthesis is a critical aspect of the process. Factors that can be manipulated to improve the yield and purity of this compound include:

Stoichiometry of Reactants: Adjusting the molar ratio of diethylamine to chlorodimethylsilane can influence the reaction equilibrium and minimize the formation of byproducts. An excess of the amine is often used to ensure complete reaction of the chlorosilane.

Reaction Temperature: The temperature at which the reaction is carried out can affect the reaction rate and the formation of side products. Lower temperatures are often favored to control the exothermicity of the reaction.

Choice of Solvent: The solvent can influence the solubility of reactants and byproducts, thereby affecting the reaction rate and ease of purification.

Order of Addition: The sequence in which the reactants are added can also play a role in optimizing the yield.

Strategies for optimizing the synthesis of fine chemicals often involve a deep understanding of reaction kinetics and the use of high-quality raw materials. Rigorous maintenance of equipment and refined purification methods are also essential for maximizing throughput and ensuring the final product's purity.

Characterization of Synthetic Products through Advanced Analytical Techniques

The characterization of the synthesized this compound is essential to confirm its structure and assess its purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. While specific spectral data for this compound is not widely published, the expected analytical data can be inferred from the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy would be used to identify the different types of protons in the molecule. The spectrum would be expected to show signals corresponding to the methyl protons on the silicon atom, the methylene (B1212753) protons of the ethyl groups, and the methyl protons of the ethyl groups. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR: Carbon-13 NMR spectroscopy would provide information about the carbon framework of the molecule. Distinct signals would be expected for the methyl carbons attached to the silicon and the two different carbon environments in the ethyl groups.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound. A GC analysis would provide information on the retention time of the compound, and the presence of any impurities would be indicated by additional peaks in the chromatogram. The purity of the compound can be quantified by the relative area of the main peak. Commercial suppliers of this compound often provide a purity assay determined by GC.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In a GC-MS analysis, the mass spectrometer is coupled with a gas chromatograph, allowing for the separation and identification of the components of a mixture. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of bonds within the molecule. The fragmentation pattern of amines is often dominated by alpha-cleavage.

Analytical TechniqueExpected Information
¹H NMRChemical shifts and integration of methyl and ethyl protons.
¹³C NMRChemical shifts of methyl and ethyl carbons.
Gas Chromatography (GC)Retention time and purity assessment.
Mass Spectrometry (MS)Molecular weight and fragmentation pattern.

Chemical Reactivity and Mechanistic Studies of Dimethylsilyldiethylamine

Silylation Chemistry

Silylation is a fundamental process in organic chemistry for the protection of functional groups, modification of chemical properties, and facilitation of subsequent reactions. Dimethylsilyldiethylamine serves as a reagent for the introduction of the hydrodimethylsilyl group.

The selective protection of one hydroxyl group in the presence of others within a polyol is a common challenge in synthetic chemistry. While specific studies detailing the regioselective conversion of hydroxy groups to hydrodimethylsilyl ethers using this compound are not extensively documented in publicly available literature, the general principles of silylation suggest that steric hindrance plays a crucial role. Primary alcohols are generally more reactive towards silylating agents than secondary or tertiary alcohols due to their greater accessibility. The diethylamino group in this compound, being a moderately bulky leaving group, would likely favor the silylation of less sterically encumbered hydroxyl groups.

For instance, in a hypothetical reaction with a diol containing both a primary and a secondary alcohol, this compound would be expected to preferentially react at the primary position. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the silicon atom, with the concurrent or subsequent departure of the diethylamine (B46881) leaving group.

Table 1: Expected Regioselectivity in the Silylation of a Diol with this compound

SubstrateExpected Major ProductRationale
1,2-Propanediol1-(Hydrodimethylsilyloxy)-2-propanolPreferential reaction at the less sterically hindered primary hydroxyl group.

Intramolecular hydrosilation is a powerful method for the synthesis of cyclic organosilicon compounds. This reaction typically involves the addition of a Si-H bond across an unsaturated carbon-carbon bond within the same molecule. The process often requires a catalyst. While specific examples of this compound mediating such reactions are not prominent in the literature, one can postulate its role in the initial silylation step of an unsaturated alcohol.

The reaction sequence would likely involve the initial formation of a hydrodimethylsilyl ether from an unsaturated alcohol using this compound. The resulting intermediate, now containing a Si-H bond and a carbon-carbon multiple bond in proximity, could then undergo a subsequent intramolecular hydrosilation reaction, typically catalyzed by a transition metal complex (e.g., platinum, rhodium, or ruthenium catalysts). This cyclization would lead to the formation of a heterocyclic siloxane.

Table 2: Postulated Role of this compound in a Tandem Silylation/Intramolecular Hydrosilation Sequence

StepReactionReagent/CatalystIntermediate/Product
1SilylationThis compoundHydrodimethylsilyl ether of an unsaturated alcohol
2Intramolecular HydrosilationTransition Metal CatalystCyclic Siloxane

Note: This represents a plausible synthetic strategy, though specific literature examples directly employing this compound in this context are scarce.

The efficacy of a silylating agent is often evaluated by comparing its reactivity with other established reagents under similar conditions.

TMDS reacts with alcohols to produce the corresponding silyl (B83357) ether and ammonia (B1221849) as a byproduct. This compound, on the other hand, produces diethylamine. The relative basicity and volatility of these byproducts can influence the reaction equilibrium and work-up procedure. Diethylamine is a stronger base than ammonia, which could potentially catalyze certain side reactions. However, its higher boiling point might make it easier to remove under vacuum. The reactivity of the Si-N bond in both reagents is a key factor, and subtle electronic and steric differences would likely result in different reaction kinetics and substrate scope.

Table 3: Qualitative Comparison of this compound and TMDS

FeatureThis compound1,1,3,3-Tetramethyldisilazane (TMDS)
Leaving GroupDiethylamineAmmonia
Basicity of Leaving GroupHigherLower
Boiling Point of Leaving Group55.5 °C-33.34 °C
Potential ByproductsDiethylamineAmmonia

Dimethylsilyldimethylamine (DMSDMA) is another aminosilane (B1250345) that can be used for silylation. The primary difference between this compound and DMSDMA is the nature of the alkyl groups on the nitrogen atom (ethyl vs. methyl). This seemingly small difference can impact the steric hindrance around the nitrogen atom and, consequently, the reactivity of the silylating agent.

The smaller methyl groups in DMSDMA might lead to a less sterically hindered approach to the silicon atom, potentially resulting in faster reaction rates compared to this compound, especially with bulky substrates. Conversely, the greater inductive effect of the ethyl groups in this compound could slightly increase the electron density on the nitrogen, potentially affecting the lability of the Si-N bond. Without direct experimental data, it is difficult to definitively state which reagent is superior; the choice would likely depend on the specific substrate and reaction conditions.

Disilanes, such as hexamethyldisilane, represent a different class of silylating agents. Their reactivity typically requires activation, often through photolytic or catalytic methods, to generate a reactive silyl radical or anion. In contrast, aminosilanes like this compound react directly with nucleophiles, offering a more direct and often milder silylation pathway.

Comparative Reactivity Studies with Alternative Silylating Agents

Role as a Reagent in Diverse Organic Transformations

Beyond its role as a silylating agent, the reactivity of this compound can be harnessed in other organic transformations. The diethylamino group can act as a base or a nucleophile, and the dimethylsilyl group can be involved in various coupling and rearrangement reactions. While specific, well-documented examples of this compound in a diverse range of named organic reactions are limited in readily accessible literature, its structural motifs suggest potential applications. For instance, the presence of the amine functionality could allow it to participate as a catalyst or reagent in reactions where a mild, non-nucleophilic base is required, with the added benefit of the silyl group's properties.

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and mechanisms for this compound is crucial for optimizing its application, particularly in the precise and demanding field of microlithography.

In polymer systems, such as photoresists, the silylation mechanism involves the diffusion of the silylating agent into the polymer matrix followed by a chemical reaction with active sites within the polymer. For phenolic resin-based photoresists, the reaction occurs at the hydroxyl groups of the phenol rings.

The process modifies the chemical nature of the polymer, for instance, by lowering its glass transition temperature (Tg). The introduction of silicon atoms into the resist film provides significant resistance to oxygen plasma etching. researchgate.net In some applications, this compound or its analogs are used in mixtures with other compounds, such as cross-linking agents like bis(dimethylamino)methylsilane, to prevent the resist from flowing during subsequent high-temperature processing steps. researchgate.net This demonstrates a sophisticated approach where the silylation mechanism is tailored to achieve specific material properties.

A key mechanistic aspect of this compound's application in lithography is its diffusion-controlled reaction. Processes like Diffusion Enhanced Silylating Resist (DESIRE) rely on the selective diffusion of the silylating agent into specific regions of a photoresist. researchgate.net

The process flow involves exposing the photoresist to light, which creates a latent image. During the subsequent vapor-phase silylation step, the silylating agent preferentially diffuses into the exposed (or unexposed, depending on the resist tone) regions of the polymer film. This diffusion translates the optical spatial information into a chemical change, namely the incorporation of silicon into the resin. researchgate.net Analogs like DMSDMA have been noted as effective agents that rapidly deliver silicon into the resist film, a critical factor for manufacturing throughput. researchgate.net This diffusion-based mechanism is fundamental to top-surface imaging, which minimizes issues like forward scattering and proximity effects in electron-beam lithography, enabling the creation of features smaller than 75 nm. researchgate.net

The kinetics of the silylation reaction are highly dependent on various process parameters. The temperature, pressure of the silylating agent vapor, and reaction time all influence the rate and extent of silicon incorporation.

Temperature: Higher temperatures generally increase the diffusion rate of the silylating agent within the polymer and the rate of the chemical reaction. However, temperature must be carefully controlled. For example, after silylation, a baking step at elevated temperatures (e.g., 160°C) can be used to manage the volume expansion that occurs as silicon is incorporated, thereby controlling the critical dimensions of the final patterned features. researchgate.net

Time: The depth of silylation is directly related to the duration of the process. Longer exposure times allow the agent to diffuse deeper into the polymer film.

Concentration/Pressure: The partial pressure of the this compound vapor in the reaction chamber affects the concentration gradient that drives diffusion, thereby influencing the reaction rate.

These parameters are carefully optimized to achieve a desired silicon concentration and diffusion depth, which in turn dictates the quality and fidelity of the final pattern transferred into the substrate.

Table 2: Influence of Process Parameters on Silylation Kinetics

Process Parameter Effect on Kinetics Physical Implication
Temperature Increases diffusion coefficient and reaction rate constant. Deeper and faster silicon incorporation. Can be used to control post-silylation material properties. researchgate.net
Silylation Time Increases the total amount and depth of diffused silylating agent. Greater depth of the silicon-rich layer, enhancing etch resistance.

| Reagent Vapor Pressure | Increases the concentration gradient at the polymer surface. | Accelerates the initial rate of diffusion into the photoresist. |

Advanced Applications in Materials Science and Engineering

Microelectronics Fabrication and Lithographic Technologies

In the relentless pursuit of smaller and more powerful electronic devices, photolithography techniques have evolved to feature sizes well into the nanometer scale. Dimethylsilyldiethylamine plays a crucial role as a silylating agent in a top-surface imaging (TSI) approach, which is designed to overcome some of the inherent limitations of conventional single-layer resist processes, especially at short exposure wavelengths.

Top-surface imaging is a high-resolution lithographic technique where the imaging process is confined to the uppermost layer of the photoresist. utexas.eduallresist.com This method is particularly advantageous for lithography using strongly absorbed radiation, as it circumvents the need for the light to penetrate the entire thickness of the resist. allresist.com The process involves the selective, vapor-phase incorporation of a silicon-containing agent, such as this compound, into the exposed or unexposed regions of the photoresist. utexas.edu This silicon-containing layer is subsequently converted into a silicon dioxide (SiO₂) mask during an oxygen plasma etching step. utexas.edu The resulting SiO₂ layer acts as a hard mask, protecting the underlying resist from the plasma and allowing for the high-aspect-ratio pattern transfer necessary for creating fine features. utexas.eduallresist.com

The transition to shorter wavelengths, such as 193 nm (ArF excimer laser) and 13.5 nm (EUV), is essential for achieving higher resolution in photolithography. researchgate.net However, at these wavelengths, many conventional photoresist materials exhibit high optical absorbance, which limits the uniform exposure through the entire resist thickness. researchgate.net Top-surface imaging with silylating agents like this compound provides a viable solution to this challenge. researchgate.netutexas.edu

For 193 nm lithography, TSI processes using aminosilanes, including DMSDEA, have been investigated to pattern features at the sub-0.25 µm level. researchgate.net In EUV lithography, the high absorption of photons by all materials necessitates a thin-layer imaging approach. utexas.edu Silylated top-surface imaging is a key technology that has been explored for EUV applications, demonstrating the capability to print features at the 100 nm scale and below. utexas.edu While disilane (B73854) reagents have been shown to offer improved photospeed compared to monosilanes like DMSDEA in some 193 nm processes, the fundamental principles of silylation remain a critical area of research for advancing EUV lithography. utexas.edu

The effectiveness of the TSI process is highly dependent on the chemistry of the photoresist polymer. Phenolic polymers, such as poly(p-hydroxystyrene) (PHS) and polyvinylphenol (PVP), are commonly used due to the presence of hydroxyl (-OH) groups that can readily react with the silylating agent. utexas.edu

In a typical positive-tone TSI process, exposure to radiation renders the exposed areas of the resist reactive towards the silylating agent. For chemically amplified resists based on PHS, the exposure and subsequent post-exposure bake generate acidic conditions that deprotect the hydroxyl groups. utexas.edu When the resist is placed in a chamber with this compound vapor, the DMSDEA molecules diffuse into the deprotected regions and react with the phenolic hydroxyl groups. utexas.edu This reaction forms a silyl (B83357) ether, effectively incorporating silicon into the polymer backbone. utexas.edu

While much of the research has focused on poly(p-hydroxystyrene), polyvinylphenol has also been successfully used as the base resin in silylation processes for 193 nm lithography, demonstrating good imaging quality and process latitude.

The incorporation of silicon via silylation is a crucial step that ultimately defines the pattern. The mechanism involves the diffusion of the gaseous this compound into the top layer of the polymer film and its subsequent chemical reaction with the available hydroxyl groups. utexas.edu The reaction of an aminosilane (B1250345) like DMSDEA with a phenolic hydroxyl group results in the formation of a silicon-oxygen bond and the release of a volatile amine byproduct.

Once the silicon is selectively incorporated into the resist, the wafer is transferred to an oxygen plasma etcher. In the presence of the oxygen plasma, the silicon-containing regions of the polymer are oxidized to form a thin, dense, and stable layer of silicon dioxide (SiO₂). utexas.eduallresist.com This in-situ formed SiO₂ layer acts as a highly effective etch barrier, protecting the underlying organic polymer from being removed by the plasma. utexas.edu In contrast, the regions of the resist that were not silylated are rapidly etched away by the oxygen plasma, which oxidizes the organic material to volatile products like carbon dioxide and water. utexas.edu This high etch selectivity between the silylated and non-silylated areas allows for the anisotropic transfer of the pattern through the entire thickness of the resist, resulting in high-fidelity, high-aspect-ratio features. allresist.com It is generally sufficient for the silylating agent to penetrate only 100-200 nm into the resist to form an effective etch mask. allresist.com

The fidelity of the final pattern is highly sensitive to the conditions of the silylation process. Key parameters that must be carefully controlled and optimized include the silylation temperature, time, and the pressure of the silylating agent vapor. These parameters influence the diffusion rate of the silylating agent into the resist, the kinetics of the silylation reaction, and the depth of the silylated layer.

Insufficient silylation can lead to a thin or incomplete SiO₂ etch barrier, which may be eroded during the plasma etch, causing a loss of critical dimension (CD) control. Conversely, excessive silylation can lead to lateral diffusion of the silylating agent, causing the silylated regions to swell and distort. This swelling can lead to a loss of resolution and increased line edge roughness. utexas.edu For example, studies have shown that the glass transition temperature (Tg) of poly(p-hydroxystyrene) decreases significantly as the degree of silylation increases. utexas.edu If the silylation temperature is above the Tg of the silylated polymer, the polymer can flow, leading to image distortion that translates into roughness after the etch process. utexas.edu Therefore, a delicate balance must be achieved to ensure sufficient silicon incorporation for a robust etch mask while minimizing process-induced pattern distortion.

Due to the complex interplay of these factors, specific optimization data is highly process and material dependent. The following table illustrates hypothetical optimization parameters and their potential impact on lithographic outcomes, based on general principles described in the literature.

Silylation ParameterRange/ValueEffect on Silicon IncorporationPotential Impact on Pattern Fidelity
Temperature Low (e.g., < 70°C)Slower diffusion and reaction rateReduced polymer flow and swelling, potentially better LER, but may require longer silylation times.
High (e.g., > 90°C)Faster diffusion and reaction rateIncreased risk of polymer flow and pattern distortion, especially if T > Tg of silylated polymer.
Time ShortShallow silicon penetrationIncomplete etch barrier formation, leading to pattern degradation during etch.
LongDeeper silicon penetrationRobust etch barrier, but increased risk of lateral diffusion and feature broadening.
Pressure LowLower concentration of silylating agentSlower silylation rate, potentially better control but lower throughput.
HighHigher concentration of silylating agentFaster silylation rate, but may be harder to control and could lead to non-uniformity.

This table is for illustrative purposes and does not represent actual experimental data.

The ultimate goal of optimizing the silylation process with this compound is to improve key lithographic performance metrics.

Resolution: Top-surface imaging inherently offers the potential for very high resolution, as it decouples the imaging step from the bulk properties of the resist. allresist.com By confining the lithographic definition to a thin surface layer, the effects of resist absorbance and focus through a thick film are minimized.

Line Edge Roughness (LER): LER is a critical issue in advanced lithography. In TSI systems, LER can be influenced by several factors related to the silylation process. The non-linear, diffusion-controlled nature of silylation can result in an indistinct edge for the silylated feature, which translates into roughness after etching. utexas.edu Furthermore, the swelling of the polymer upon silicon incorporation and potential flow of the low glass transition temperature silylated material can significantly contribute to LER. utexas.edu Careful material design and process optimization are required to mitigate these effects.

Process Latitude: Process latitude, which includes the range of exposure doses and focus settings that can be used while still printing features within specification, is a crucial measure of a lithographic process's manufacturability. Top-surface imaging can offer a wide process latitude, in part because the resist film thickness can be made arbitrarily large, which can help to planarize underlying topography and widen the focus window of the etch process. researchgate.net

The following table summarizes the general impact of the DMSDEA-based TSI process on these key performance metrics.

Performance MetricGeneral Impact of DMSDEA-based TSIKey Influencing Factors
Resolution High potential for sub-100 nm resolutionConfinement of imaging to the resist surface, minimizing bulk optical effects. allresist.com
Line Edge Roughness (LER) Can be a significant challengeSilylation contrast, polymer swelling, glass transition temperature of the silylated polymer. utexas.edu
Process Latitude Potentially wideDecoupling of imaging from resist thickness, improved depth of focus during etch. researchgate.net

This table provides a qualitative summary based on published research.

Top-Surface Imaging (TSI) in Photolithography

Dry Etch Development Processes Utilizing Oxygen Plasma Etching

Chemical Vapor Deposition (CVD) Precursor

Chemical Vapor Deposition is a widely used technique for depositing thin films of various materials. The choice of precursor is critical as it dictates the deposition temperature, film composition, and quality. Organoaminosilanes, a class of compounds that includes this compound, have been investigated as precursors for the deposition of silicon-based films. google.com

Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilizes a plasma to energize the precursor gases, allowing for deposition at lower temperatures than conventional CVD. While research has been conducted on various aminosilane precursors for the PECVD of silicon nitride films, specific studies detailing the use of this compound are limited. google.comresearchgate.net In a typical PECVD process for silicon nitride, an aminosilane precursor is introduced into the reaction chamber along with a nitrogen source, such as ammonia (B1221849) or nitrogen gas. The plasma fragments the this compound and the nitrogen source into reactive species. These species then react on the substrate surface to form a silicon nitride film. The presence of diethylamino and methyl ligands in the this compound molecule would influence the film's composition, potentially leading to carbon and hydrogen incorporation.

The process parameters for a hypothetical PECVD process using this compound for silicon nitride deposition would need to be optimized to achieve desired film properties. A summary of typical parameters for aminosilane-based PECVD is presented below.

ParameterTypical Range
Substrate Temperature200 - 400 °C
RF Power50 - 500 W
Pressure0.1 - 5 Torr
Precursor Flow Rate10 - 100 sccm
Nitrogen Source Flow Rate100 - 1000 sccm

Note: This table represents typical values for aminosilane precursors in general and is not based on specific experimental data for this compound.

The deposition of silicon dioxide (SiO₂) thin films via CVD often employs organosilicon precursors. aip.orggoogle.com The use of this compound for this purpose would likely involve its reaction with an oxygen source, such as oxygen (O₂) or ozone (O₃), at elevated temperatures. The this compound would be transported in the vapor phase to the heated substrate, where it would decompose and react with the oxygen source to form a SiO₂ film. The diethylamine (B46881) and methyl groups would need to be effectively removed as volatile byproducts to ensure the purity of the deposited film. The deposition temperature would be a critical parameter, influencing the deposition rate and the level of impurity incorporation.

Atomic Layer Deposition (ALD) Precursor

Atomic Layer Deposition is a thin-film deposition technique that offers precise thickness control at the atomic level, making it ideal for the fabrication of next-generation electronic devices. aip.orgresearchgate.netmines.edu The selection of appropriate precursors is paramount for a successful ALD process.

An ideal ALD precursor should exhibit sufficient volatility, thermal stability within the ALD temperature window, and self-limiting reactivity with the substrate surface. For this compound to be a viable ALD precursor for dielectric films, it would need to meet these criteria. Its volatility would determine the efficiency of its delivery to the reactor, while its thermal stability would prevent unwanted gas-phase reactions (CVD-like growth). The self-limiting nature of its surface reactions is crucial for achieving the layer-by-layer growth characteristic of ALD. The diethylamino and methyl ligands would need to be readily removed during the co-reactant pulse to avoid film contamination.

General properties desirable for aminosilane ALD precursors are summarized in the following table.

PropertyRequirement
Vapor PressureSufficiently high for vapor delivery
Thermal StabilityStable at deposition temperature
ReactivitySelf-limiting surface reactions
ByproductsVolatile and non-reactive
PurityHigh purity to avoid film contamination

Note: This table outlines general requirements for ALD precursors and is not based on specific data for this compound.

In a hypothetical ALD process for a dielectric material like silicon dioxide using this compound, the growth mechanism would involve sequential pulses of the precursor and a co-reactant (e.g., ozone or water vapor). In the first half-reaction, this compound would be introduced and chemisorb onto the substrate surface, ideally forming a monolayer. A purge step would then remove any unreacted precursor and byproducts. In the second half-reaction, the co-reactant would be introduced to react with the adsorbed precursor layer, forming the desired dielectric material and volatile byproducts. This cycle would be repeated to achieve the desired film thickness.

The properties of the resulting film, such as its density, refractive index, dielectric constant, and chemical composition, would be highly dependent on the specific ALD process conditions, including temperature, pulse times, and the choice of co-reactant. Without specific experimental studies on this compound as an ALD precursor, the precise properties of the deposited films cannot be detailed.

Surface Modification and Passivation Technologies in Semiconductor Manufacturing

In the highly demanding field of semiconductor manufacturing, this compound (DMSDEA) plays a crucial role in the surface modification of photoresists, particularly in a process known as top-surface imaging (TSI). This technique is critical for advanced lithography, which is the process of printing complex patterns on semiconductor wafers.

During TSI, a thin layer of a photoresist material is exposed to a pattern of light. Subsequently, the wafer is exposed to DMSDEA vapor. The DMSDEA selectively reacts with the exposed areas of the photoresist, incorporating silicon atoms into the material's surface. This silicon-containing layer then acts as a durable mask during the etching process, where unreacted areas of the photoresist are removed. This method allows for the creation of very fine and precise patterns, which is essential for the fabrication of modern microelectronic devices.

The effectiveness of DMSDEA in this application is due to its ability to readily react with the photoresist material and its favorable diffusion characteristics, which allow for controlled silicon incorporation. Research has shown that this process is particularly valuable for 193 nm lithography, a common technology in semiconductor fabrication. Furthermore, investigations are ongoing into its potential use in next-generation technologies like Extreme Ultraviolet (EUV) lithography, which aims to produce even smaller and more powerful computer chips.

Beyond lithography, DMSDEA is also utilized in the passivation of semiconductor surfaces. Passivation is a process that makes the surface of a semiconductor less reactive to its environment, which is vital for maintaining the electrical properties and reliability of the device. DMSDEA can be used to form a protective layer on the surface, preventing unwanted chemical reactions and reducing electrical charge leakage. This is particularly important for low-k dielectric materials, which are used to insulate the microscopic wires within a computer chip.

The table below summarizes key research findings related to the use of this compound in semiconductor manufacturing.

Application AreaSpecific ProcessKey Research Finding
Advanced Lithography Top-Surface Imaging (TSI)Enables high-resolution patterning in 193 nm and shows potential for EUV lithography by forming a silicon-based etch mask on the photoresist surface.
Surface Passivation Passivation of low-k dielectricsForms a protective layer that reduces surface reactivity and helps maintain the electrical integrity of the insulating materials within integrated circuits.

Polymer Science and Engineering

This compound also finds significant applications in the field of polymer science, contributing to the development of advanced elastomeric materials and playing a role in sophisticated polymerization techniques.

Elastomers are polymers that exhibit elastic properties, and their performance can be significantly enhanced through chemical modification. This compound is used in the synthesis of silane-modified elastomeric polymers. In this process, DMSDEA acts as a silylating agent, introducing silicon-containing functional groups into the polymer structure.

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures and molecular weights. While this compound is not typically used as a primary initiator for anionic polymerization, it plays a crucial role in the functionalization of polymers, particularly in chain-end modification.

In a "living" anionic polymerization, the growing polymer chains have reactive anionic ends. These living ends can be reacted with various terminating agents to introduce specific functional groups at the end of the polymer chain. This compound can be used for this purpose, reacting with the living anionic polymer to cap the chain with a dimethylsilyl diethylamino group.

This chain-end functionalization is highly valuable for several reasons. It allows for the creation of polymers with tailored properties, such as improved compatibility with other materials or the ability to participate in subsequent chemical reactions. For example, the modified chain end can act as a site for grafting other polymer chains or for attaching the polymer to a surface. This level of control over the polymer architecture is essential for the development of advanced materials with specialized functions.

The table below outlines the roles of this compound in polymer science and engineering.

Application AreaSpecific RoleOutcome
Elastomer Modification Silylating agentIntroduction of silane (B1218182) groups into elastomeric polymers, leading to enhanced adhesion, cross-linking, and durability.
Anionic Polymerization Chain-end modifying agentFunctionalization of the ends of polymer chains, enabling the synthesis of tailored polymers with specific properties and functionalities.

Q & A

Q. What are the key physicochemical properties of dimethylsilyldiethylamine, and how do they influence its reactivity in synthetic chemistry?

this compound (CAS 13686-66-3) is a silicon-containing amine with the molecular formula C₆H₁₇NSi and molecular weight 131.29 g/mol . Key properties include:

  • Density : 0.8 g/cm³
  • Boiling point : 109–117°C
  • Solubility : Miscible with non-polar organic solvents but reacts rapidly with moisture, protic solvents, or water .
  • Sensitivity : Hygroscopic; requires inert storage conditions (e.g., under nitrogen) to prevent hydrolysis . These properties necessitate anhydrous handling in reactions involving nucleophilic substitution or silylation, where its silicon-nitrogen bond acts as a reactive site.

Q. What are the standard methods for synthesizing and characterizing this compound?

Synthesis : Typically prepared via the reaction of chlorodimethylsilane with diethylamine under inert conditions . Characterization :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm silicon-amine bond integrity (e.g., δ ~0.5 ppm for Si–CH₃ protons) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 131.29 .
  • Infrared (IR) Spectroscopy : Stretching frequencies for Si–N (~800–950 cm⁻¹) and Si–C (~1250 cm⁻¹) bonds . Ensure compliance with reporting standards (e.g., Beilstein Journal guidelines) for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazards : Highly flammable (Risk Phrase R11) and irritant (R36/37/38) .
  • Safety Measures :
  • Use flame-resistant lab gear and avoid sparks .
  • Employ fume hoods to prevent inhalation (Safety Phrase S23) .
  • Store under inert gas (e.g., argon) to limit moisture contact .
    • Waste Disposal : Collect in sealed, labeled containers and transfer to licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in silylation reactions to minimize side products?

  • Parameter Optimization :
  • Temperature : Maintain below 40°C to prevent thermal degradation .
  • Solvent Choice : Use anhydrous toluene or hexane to stabilize reactive intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance silylation efficiency .
    • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in-situ FTIR for Si–N bond formation .
    • Statistical Analysis : Apply factorial design to identify critical variables (e.g., solvent polarity vs. reaction rate) .

Q. What mechanistic insights explain the hydrolytic instability of this compound, and how can this be mitigated in aqueous-phase applications?

  • Mechanism : Hydrolysis proceeds via nucleophilic attack by water on the silicon center, generating dimethylsilanol and diethylamine .
  • Mitigation Strategies :
  • Protective Groups : Introduce bulky substituents (e.g., triethylsilyl) to sterically hinder hydrolysis .
  • Encapsulation : Use micellar systems or ionic liquids to shield the Si–N bond .
    • Kinetic Studies : Conduct pseudo-first-order kinetics under controlled pH to quantify degradation rates .

Q. How should researchers address contradictory data in studies involving this compound’s catalytic activity?

  • Root Cause Analysis :
  • Purity Assessment : Verify compound purity via gas chromatography (GC) to rule out impurities (e.g., residual diethylamine) .
  • Environmental Factors : Control humidity levels (<5% RH) during catalytic runs .
    • Data Reconciliation :
  • Use multivariate regression to isolate variables (e.g., solvent vs. temperature effects) .
  • Compare results with computational models (e.g., DFT calculations of Si–N bond polarization) .

Methodological Guidance

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; use trimethylsilylation to improve volatility .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm .
  • Elemental Analysis : Confirm silicon content via inductively coupled plasma (ICP) spectroscopy .

Q. How to design a reproducible protocol for this compound-based synthesis of silicon-containing polymers?

  • Stepwise Protocol :

Monomer Preparation : Purify this compound via vacuum distillation .

Polymerization : Initiate under nitrogen with a radical initiator (e.g., AIBN) at 60°C .

Characterization : Use gel permeation chromatography (GPC) for molecular weight distribution .

  • Documentation : Follow Beilstein Journal guidelines for detailed experimental reporting .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.